

Acetylvirolin (CAS Number 916264-22-7): A Technical Guide

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Compound of Interest

Compound Name: Acetylvirolin

Cat. No.: B15592107

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Abstract

Acetylvirolin, a lignan compound isolated from plants of the *Sambucus* genus, notably *Sambucus williamsii*, has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of the known properties of **Acetylvirolin**, with a focus on its physicochemical characteristics. While direct evidence for the specific biological activities of **Acetylvirolin** is limited in the current scientific literature, this document also explores the well-documented osteogenic properties of lignan-rich extracts from *Sambucus williamsii*. This includes a proposed mechanism of action involving the inhibition of serotonin synthesis, which may have implications for bone metabolism. This guide aims to serve as a valuable resource for researchers investigating **Acetylvirolin** and related lignans for potential therapeutic applications.

Physicochemical Properties

A summary of the key physicochemical properties of **Acetylvirolin** is presented in Table 1. This data has been compiled from various chemical databases and supplier information.

Table 1: Physicochemical Properties of **Acetylvirolin**

Property	Value	Source(s)
CAS Number	916264-22-7	[1]
Molecular Formula	C23H28O6	[1]
Molecular Weight	400.46 g/mol	[1]
Appearance	Oil	[1]
Density	1.1 ± 0.1 g/cm ³	[1]
Boiling Point	521.5 ± 50.0 °C at 760 mmHg	[1]
Flash Point	224.5 ± 30.2 °C	[1]
Vapor Pressure	0.0 ± 1.4 mmHg at 25°C	[1]
Topological Polar Surface Area	63.2 Å ²	[1]
Rotatable Bond Count	10	[1]
Hydrogen Bond Donor Count	0	[1]
Hydrogen Bond Acceptor Count	6	[1]
XLogP3	4.7	[1]
InChI	InChI=1S/C23H28O6/c1-7-8-17-9-11-20(21(13-17)26-5)28-15(2)23(29-16(3)24)18-10-12-19(25-4)22(14-18)27-6/h7-15,23H,1-6H3/b8-7+/t15-,23+/m1/s1	[1]
SMILES	CC=CC1=CC(=C(C=C1)OC(C)C(C2=CC(=C(C=C2)OC)OC)OC(=O)C)OC	[1]

Biological Activity and Potential Mechanism of Action

While studies specifically detailing the biological activity of isolated **Acetylvirolin** are not readily available, extensive research has been conducted on lignan-rich fractions from *Sambucus williamsii*, the natural source of **Acetylvirolin**. These studies strongly suggest a role for this class of compounds in promoting bone health.

Osteogenic Effects

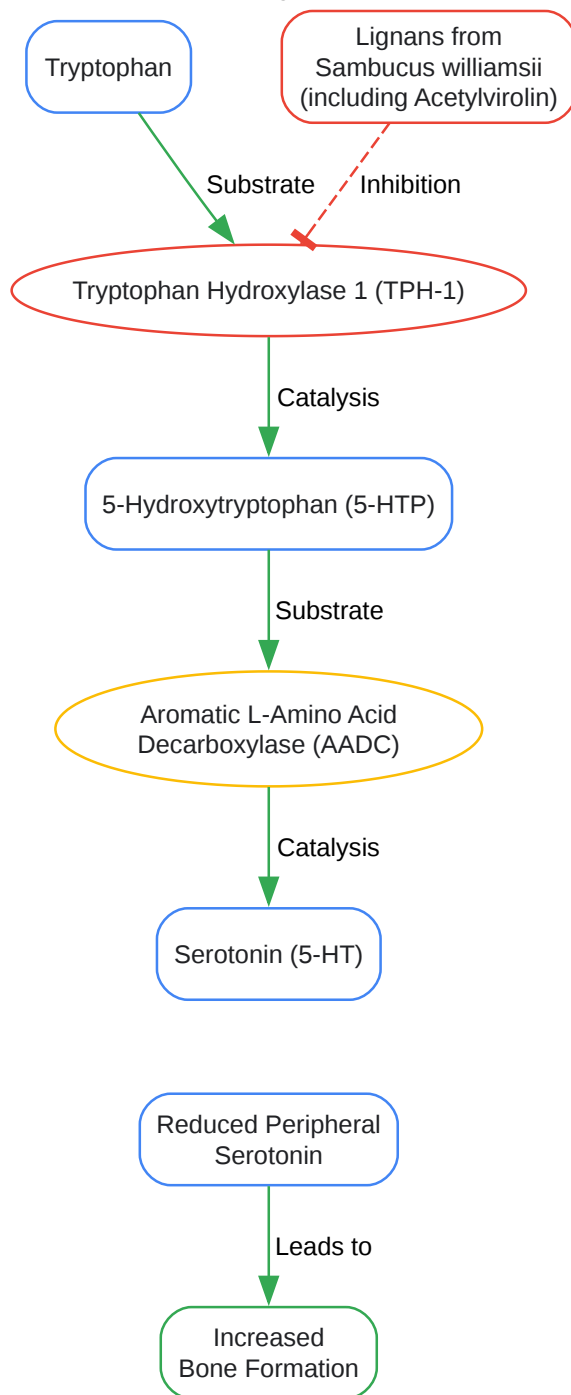
Lignan extracts from *Sambucus williamsii* have been shown to promote the proliferation of osteoblast-like cells.[2] This suggests a potential therapeutic application in conditions characterized by bone loss, such as osteoporosis.

Proposed Mechanism of Action: Inhibition of Serotonin Synthesis

Recent studies have elucidated a potential mechanism by which lignans from *Sambucus williamsii* exert their bone-protective effects. This mechanism involves the modulation of serotonin synthesis.[3][4][5] Specifically, the lignan-rich fraction has been shown to inhibit Tryptophan Hydroxylase 1 (TPH-1), the rate-limiting enzyme in the peripheral synthesis of serotonin from tryptophan.[3] By inhibiting TPH-1, these lignans are proposed to reduce circulating serotonin levels, which in turn promotes bone formation.

Below is a diagram illustrating the proposed signaling pathway.

Proposed Mechanism of Lignan-Mediated Osteogenesis

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Caption: Proposed pathway of osteogenesis by lignans.

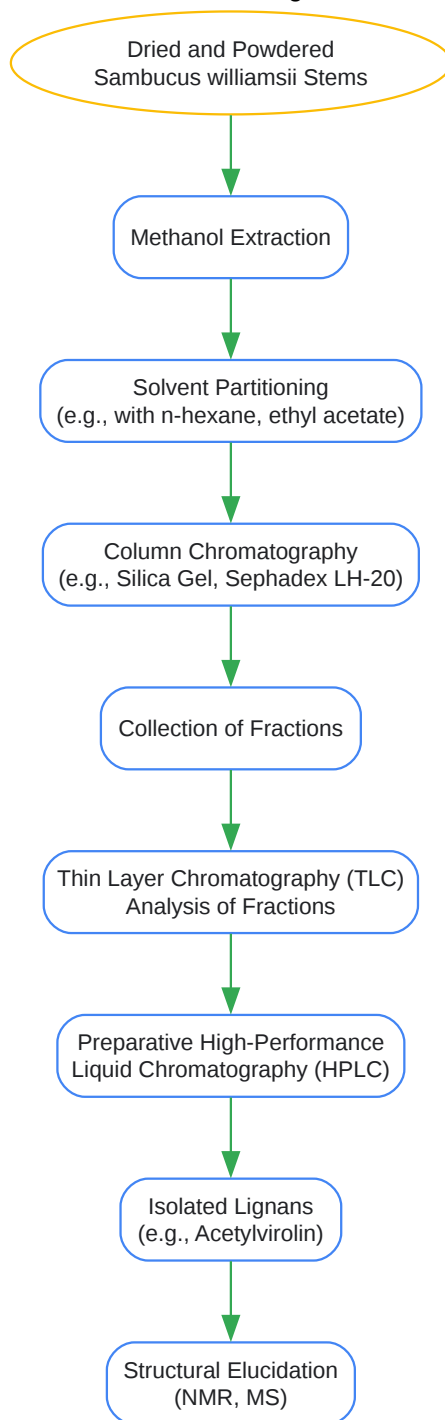
Experimental Protocols

This section provides representative experimental protocols for the isolation, characterization, and biological evaluation of lignans like **Acetylvirolin**. These are generalized methods and may require optimization for specific applications.

Isolation of Lignans from *Sambucus williamsii*

This protocol outlines a general procedure for the extraction and isolation of lignans.

General Workflow for Lignan Isolation



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Caption: Workflow for isolating lignans from plant material.

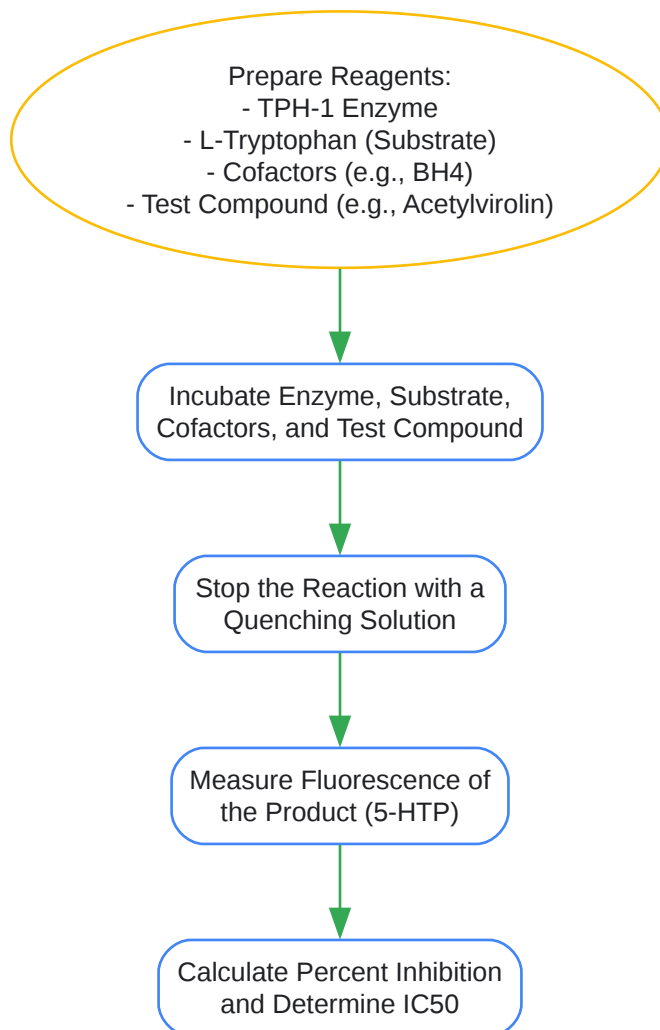
Methodology:

- **Extraction:** The dried and powdered plant material is extracted with a suitable solvent, such as methanol, at room temperature.
- **Partitioning:** The crude extract is then suspended in water and partitioned successively with solvents of increasing polarity (e.g., n-hexane, ethyl acetate) to separate compounds based on their solubility.
- **Column Chromatography:** The resulting fractions are subjected to column chromatography using stationary phases like silica gel or Sephadex LH-20 to achieve further separation.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the compounds of interest.
- **Purification:** Fractions containing the target lignans are further purified using techniques like preparative High-Performance Liquid Chromatography (HPLC).
- **Structural Elucidation:** The structure of the isolated compounds is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).^{[6][7]}

In Vitro TPH-1 Inhibition Assay

This protocol describes a fluorescence-based assay to screen for TPH-1 inhibitors.

Workflow for TPH-1 Inhibition Assay



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Caption: General workflow for a TPH-1 inhibition assay.

Methodology:

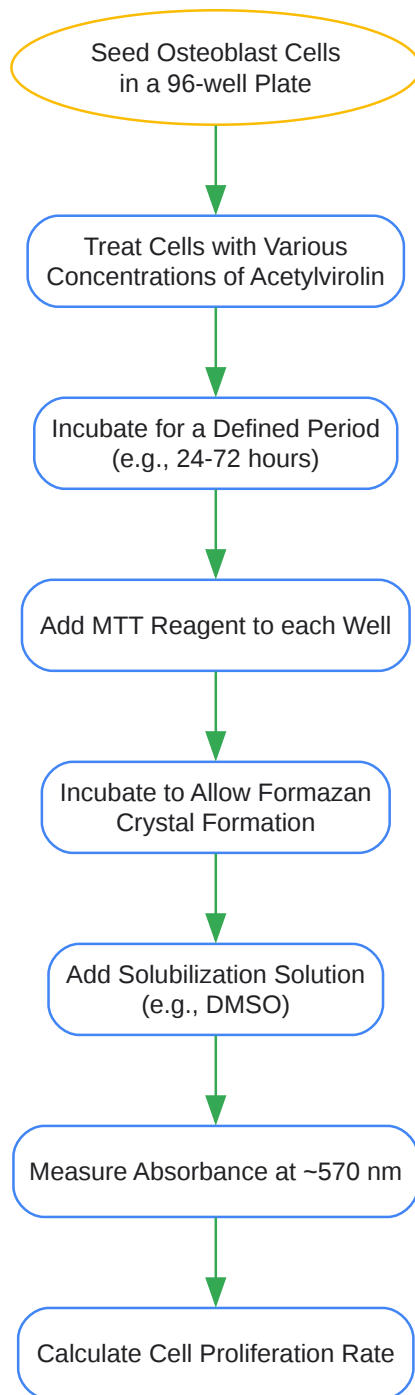
- **Reagent Preparation:** Prepare solutions of recombinant TPH-1 enzyme, L-tryptophan (substrate), necessary cofactors (e.g., tetrahydrobiopterin - BH4), and the test inhibitor (**Acetylvirolin**) at various concentrations.

- **Reaction Incubation:** In a microplate, combine the TPH-1 enzyme, substrate, cofactors, and the test inhibitor. Incubate the mixture at a controlled temperature to allow the enzymatic reaction to proceed.
- **Quenching:** Stop the reaction by adding a quenching solution.
- **Fluorescence Measurement:** The amount of 5-hydroxytryptophan (5-HTP) produced is measured using a fluorescence plate reader.
- **Data Analysis:** The percentage of TPH-1 inhibition by the test compound is calculated by comparing the fluorescence in the presence of the inhibitor to that of a control without the inhibitor. The half-maximal inhibitory concentration (IC₅₀) value can then be determined.[\[8\]](#)
[\[9\]](#)[\[10\]](#)[\[11\]](#)

Osteoblast Proliferation Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

Workflow for Osteoblast Proliferation (MTT) Assay



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Caption: Workflow for assessing osteoblast proliferation.

Methodology:

- **Cell Seeding:** Plate osteoblast cells (e.g., MC3T3-E1 or primary osteoblasts) in a 96-well plate and allow them to adhere overnight.
- **Treatment:** Treat the cells with varying concentrations of **Acetylvirolin**. Include appropriate controls (vehicle control and positive control if available).
- **Incubation:** Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
- **MTT Addition:** Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
- **Data Analysis:** The absorbance is directly proportional to the number of viable, metabolically active cells. The effect of **Acetylvirolin** on cell proliferation can be quantified by comparing the absorbance of treated cells to that of the control cells.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Conclusion

Acetylvirolin is a lignan with well-defined physicochemical properties. While direct biological data for this specific compound is sparse, the research on lignan-rich extracts from its natural source, *Sambucus williamsii*, provides a strong rationale for investigating its potential in bone health. The proposed mechanism of action through the inhibition of serotonin synthesis presents an exciting avenue for further research and drug development. The experimental protocols outlined in this guide provide a starting point for researchers to explore the biological activities of **Acetylvirolin** and other related lignans. Further studies are warranted to isolate and characterize the specific effects of **Acetylvirolin** and to determine its potential as a therapeutic agent.

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